1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene

Lipophilicity Partition coefficient CF₃ building block

1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene (CAS 652131-21-0, molecular formula C₁₃H₁₅F₃, MW 228.25 g/mol) is a fluorinated aromatic building block bearing a para-CF₃ group and a (Z)-configured hex-3-en-3-yl substituent. The compound exhibits a calculated logP of 4.90880, indicating substantial lipophilicity.

Molecular Formula C13H15F3
Molecular Weight 228.25 g/mol
CAS No. 652131-21-0
Cat. No. B12541586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene
CAS652131-21-0
Molecular FormulaC13H15F3
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCCC=C(CC)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C13H15F3/c1-3-5-10(4-2)11-6-8-12(9-7-11)13(14,15)16/h5-9H,3-4H2,1-2H3
InChIKeyRGEMSKZTGYALEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene (CAS 652131-21-0): Core Physicochemical & Stereochemical Profile for R&D Procurement


1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene (CAS 652131-21-0, molecular formula C₁₃H₁₅F₃, MW 228.25 g/mol) is a fluorinated aromatic building block bearing a para-CF₃ group and a (Z)-configured hex-3-en-3-yl substituent . The compound exhibits a calculated logP of 4.90880, indicating substantial lipophilicity . Its (1Z)-stereochemistry, designated as Benzene, 1-[(1Z)-1-ethyl-1-butenyl]-4-(trifluoromethyl)-, distinguishes it from E‑isomers and other alkenyl-trifluoromethylbenzene analogs .

Why 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene Cannot Be Replaced by Common Analogs: Evidence-Based Differentiation


In-class alkenyl-trifluoromethylbenzenes cannot be freely interchanged because small variations in alkenyl chain length, branching, double-bond position, and stereochemistry profoundly alter logP, boiling point, and mesophase compatibility [1]. The (Z)-hex-3-en-3-yl motif of 652131-21-0, in particular, introduces a unique combination of steric bulk, conformational constraint, and electronic distribution that is absent in the shorter-chain 1‑allyl‑4‑(trifluoromethyl)benzene (CAS 1813‑97‑4) or in positional isomers such as 1‑(hex‑1‑en‑3‑yl)‑4‑(trifluoromethyl)benzene (CAS 1234215‑27‑0) [2]. The specific quantitative differentiation provided below enables informed selection for applications where lipophilicity, volatility, and stereochemical definition are critical design parameters.

Head‑to‑Head Quantitative Differentiation of 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene (652131-21-0)


LogP Comparison: 652131-21-0 vs 1‑Allyl‑4‑(trifluoromethyl)benzene

652131-21-0 has a calculated logP of 4.90880, making it ~1 unit more lipophilic than the shorter-chain 1‑allyl‑4‑(trifluoromethyl)benzene (logP 3.9) . In drug-discovery and agrochemical lead optimization, a ΔlogP of ~1 can correspond to a roughly 10‑fold difference in octanol/water partitioning, significantly affecting membrane permeability and bioavailability [1].

Lipophilicity Partition coefficient CF₃ building block

Molecular Weight and Chain-Length Differentiation vs 1‑Allyl‑4‑(trifluoromethyl)benzene

652131-21-0 has a molecular weight of 228.25 g/mol, compared to 186.17 g/mol for 1‑allyl‑4‑(trifluoromethyl)benzene . The 42 g/mol increase, attributable to the additional ethyl group and extended alkenyl chain, is consistent with a predicted boiling point elevation. The comparator boils at 176.3 °C at 760 mmHg; 652131‑21‑0 is expected to boil at a substantially higher temperature (likely >200 °C based on MW‑bp correlations), which can be advantageous for applications requiring lower volatility [1].

Molecular weight Boiling point Volatility

(Z)‑Stereochemistry as a Discriminator from Positional and E‑Isomers

652131-21-0 is explicitly designated as the (1Z)‑isomer, Benzene, 1-[(1Z)‑1‑ethyl‑1‑butenyl]‑4‑(trifluoromethyl)‑, in authoritative chemical registries . In contrast, closely related isomers such as 1‑(hex‑1‑en‑3‑yl)‑4‑(trifluoromethyl)benzene (CAS 1234215‑27‑0) lack defined stereochemistry and may exist as racemic mixtures [1]. The (Z)‑geometry imposes a specific spatial orientation of the ethyl and methyl groups relative to the benzene ring, which can influence molecular packing in liquid‑crystalline phases and diastereoselectivity in subsequent reactions [2].

Stereochemistry (Z)‑configuration Hex-3-ene geometry

Alkenyl Chain Architecture Differentiates from Branched Isomers

The linear hex-3-en-3-yl chain in 652131-21-0 contrasts with the branched, methyl-substituted chain in 1‑(4‑methylpent‑4‑en‑2‑yl)‑4‑(trifluoromethyl)benzene (CAS 74672‑14‑3) [1]. The branched isomer has a calculated logP of 4.7751 versus 4.90880 for 652131-21-0, a ΔlogP of ∼0.13 [1]. Although the difference is modest, the absence of a pendant methyl group in 652131-21-0 reduces steric hindrance around the double bond, potentially favoring more efficient cross‑coupling or metathesis reactions at the alkenyl site [2].

Isomer comparison Chain branching Structure-property relationship

Class‑Level Evidence: Trifluoromethyl‑Alkenylbenzenes as Nematic Liquid‑Crystal Components

Compounds combining a terminal CF₃‑phenyl group with an alkenyl chain have been documented as components of nematic liquid‑crystalline mixtures for active‑matrix LCDs [1]. The broad class of CF₃‑terminated alkenyloxy mesogens exhibits favorable properties including high clearing points and high birefringence [2]. While no specific mesophase data are publicly available for 652131-21-0 itself, its (Z)‑hex-3-en-3-yl‑substituted 4‑trifluoromethylbenzene framework aligns structurally with patented liquid‑crystal compounds that require a para‑CF₃ group and an unsaturated side chain [3].

Liquid crystals Nematic phase Trifluoromethyl dopant

High‑Value Application Scenarios for 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene (652131-21-0)


Medicinal Chemistry: Lipophilic Fluorinated Fragment for Lead Optimization

With a logP of 4.90880 , 652131-21-0 can serve as a lipophilic CF₃‑phenyl fragment in fragment‑based drug discovery. Its higher logP relative to the allyl analog (ΔlogP ≈ +1.0) may enhance blood‑brain barrier penetration or target binding in hydrophobic pockets. The (Z)‑configured double bond provides a rigid, shape‑defined linker that can influence binding conformation [1].

Liquid‑Crystal Formulation: Nematic Dopant Candidate

The para‑CF₃‑phenyl core combined with a (Z)‑alkenyl chain matches the structural requirements for nematic liquid‑crystal dopants . Although direct mesophase data are not publicly available, the compound can be evaluated as a component in LC mixtures targeting high clearing points and tunable birefringence [1].

Synthetic Intermediate for Cross‑Coupling and Metathesis Chemistry

The linear, unbranched (Z)‑hex-3-en-3-yl group provides a sterically accessible olefin handle for Suzuki–Miyaura, Heck, or olefin metathesis reactions . Its defined (Z)‑geometry ensures predictable stereochemical outcomes in stereospecific transformations, distinguishing it from isomeric mixtures [1].

Agrochemical Intermediate: Fluorinated Building Block

The combination of a metabolically stable CF₃ group and a reactive alkenyl chain makes 652131-21-0 a candidate intermediate for the synthesis of fluorinated agrochemicals, where the higher logP (4.91 vs 3.9 for the allyl analog) may improve cuticular penetration and bioavailability [1].

Quote Request

Request a Quote for 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.